molecular formula C4H4BrN3O B581910 3-Amino-6-bromopyrazin-2(1H)-one CAS No. 21943-14-6

3-Amino-6-bromopyrazin-2(1H)-one

Cat. No.: B581910
CAS No.: 21943-14-6
M. Wt: 190
InChI Key: AVYHXGVOSTVAKN-UHFFFAOYSA-N
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Description

3-Amino-6-bromopyrazin-2(1H)-one is a heterocyclic organic compound with the molecular formula C4H3BrN3O It is a derivative of pyrazine, characterized by the presence of an amino group at the third position and a bromine atom at the sixth position on the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-bromopyrazin-2(1H)-one typically involves the bromination of 3-amino-2-pyrazinone. One common method includes the following steps:

    Starting Material: 3-Amino-2-pyrazinone.

    Bromination: The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-bromopyrazin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 3-amino-6-alkoxypyrazin-2(1H)-one or 3-amino-6-thiopyrazin-2(1H)-one.

    Oxidation: Formation of 3-nitro-6-bromopyrazin-2(1H)-one.

    Reduction: Formation of 3-amino-6-hydroxypyrazin-2(1H)-one.

Scientific Research Applications

3-Amino-6-bromopyrazin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Material Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-Amino-6-bromopyrazin-2(1H)-one depends on its application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom can enhance binding affinity to target proteins.

    Biological Studies: It can interact with nucleic acids or proteins, affecting their function and providing insights into biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-chloropyrazin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.

    3-Amino-6-iodopyrazin-2(1H)-one: Contains an iodine atom, offering different reactivity and properties.

    3-Amino-6-fluoropyrazin-2(1H)-one: Fluorine substitution provides unique electronic characteristics.

Uniqueness

    Reactivity: The bromine atom in 3-Amino-6-bromopyrazin-2(1H)-one offers a balance between reactivity and stability, making it versatile for various chemical transformations.

    Applications: Its specific substitution pattern makes it particularly useful in medicinal chemistry for designing molecules with enhanced biological activity.

Properties

IUPAC Name

3-amino-6-bromo-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O/c5-2-1-7-3(6)4(9)8-2/h1H,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYHXGVOSTVAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696875
Record name 3-Amino-6-bromopyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21943-14-6
Record name 3-Amino-6-bromopyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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